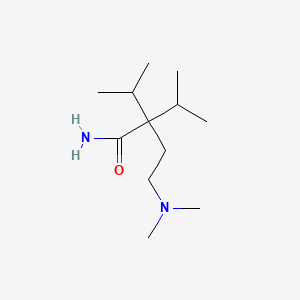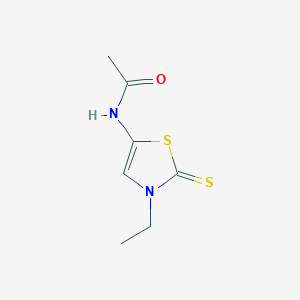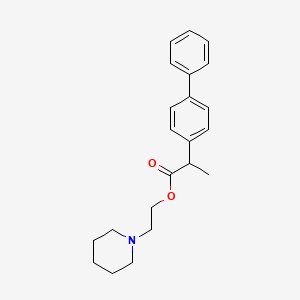![molecular formula C29H42N6O4 B13822852 N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)
N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of Schiff bases, which are characterized by the presence of a C=N double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide typically involves the condensation reaction between heptanedihydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques, such as column chromatography, can be used to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the Schiff base back to its corresponding amine and aldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine and aldehyde.
Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.
Applications De Recherche Scientifique
N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells by interacting with specific molecular targets.
Mécanisme D'action
The mechanism of action of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide can be compared with other Schiff bases with similar structures:
N’~1~,N’~7~-bis[(E)-(4-ethoxy-3-methoxyphenyl)methylene]heptanedihydrazide: This compound has ethoxy and methoxy substituents, which may alter its chemical reactivity and biological activity.
N’~1~,N’~7~-bis(3,4-dimethoxybenzylidene)heptanedihydrazide: The presence of methoxy groups can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide in terms of its specific substituents and their impact on its properties and applications.
Propriétés
Formule moléculaire |
C29H42N6O4 |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
N,N'-bis[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]heptanediamide |
InChI |
InChI=1S/C29H42N6O4/c1-5-34(6-2)24-16-14-22(26(36)18-24)20-30-32-28(38)12-10-9-11-13-29(39)33-31-21-23-15-17-25(19-27(23)37)35(7-3)8-4/h14-21,36-37H,5-13H2,1-4H3,(H,32,38)(H,33,39)/b30-20+,31-21+ |
Clé InChI |
MXZFUOYCQGWULW-OQIGUVFWSA-N |
SMILES isomérique |
CCN(C1=CC(=C(C=C1)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)O)CC |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CCCCCC(=O)NN=CC2=C(C=C(C=C2)N(CC)CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)

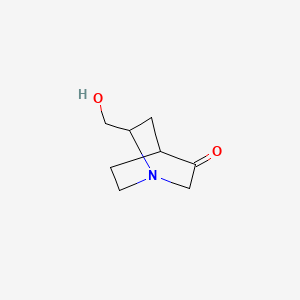
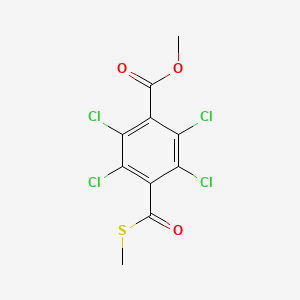
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)

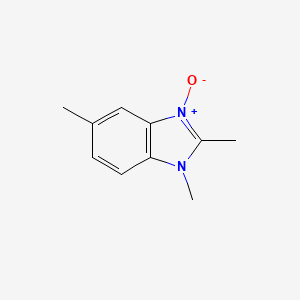
![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)

